4-Bromo-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-fluoroaniline
Overview
Description
4-Bromo-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-fluoroaniline is an organic compound that features a complex aromatic structure It is characterized by the presence of bromine, fluorine, and dichlorobenzyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-fluoroaniline typically involves multiple steps:
Formation of the Dichlorobenzyl Intermediate: The starting material, 2,4-dichlorobenzyl alcohol, is reacted with a suitable halogenating agent to form 2,4-dichlorobenzyl chloride.
Nucleophilic Substitution: The 2,4-dichlorobenzyl chloride is then reacted with 4-bromoaniline under basic conditions to form 4-bromo-N-(2,4-dichlorobenzyl)aniline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-fluoroaniline can undergo various types of chemical reactions:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-fluoroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-fluoroaniline involves its interaction with specific molecular targets. The presence of halogen atoms and aromatic rings allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2,4-dichlorobenzyl)aniline
- 2-Fluoro-4-bromoaniline
- 4-Bromo-N-(4-methoxyphenyl)aniline
Uniqueness
4-Bromo-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-fluoroaniline is unique due to the combination of bromine, fluorine, and dichlorobenzyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrCl2FNO/c21-15-4-8-20(19(24)9-15)25-11-13-1-6-17(7-2-13)26-12-14-3-5-16(22)10-18(14)23/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEDPUYMIRELPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=C(C=C2)Br)F)OCC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrCl2FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501134706 | |
Record name | 4-Bromo-N-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylene]-2-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501134706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298217-76-2 | |
Record name | 4-Bromo-N-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylene]-2-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298217-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylene]-2-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501134706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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